Glochidonol

Description

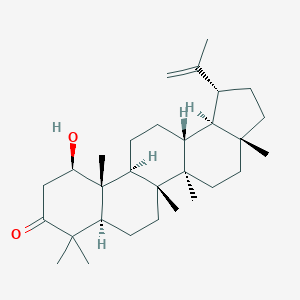

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,24+,25+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGESLRCWHPFR-GEWRCSBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](CC(=O)C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure Elucidation of Glochidonol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the methodologies and data interpretation integral to the chemical structure elucidation of Glochidonol, a pentacyclic triterpenoid. It serves as a technical guide, amalgamating key experimental protocols and spectroscopic data analysis into a comprehensive resource.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid of the lupane class. Its chemical structure has been identified as 1β-hydroxylup-20(29)-en-3-one. This compound has been isolated from various plant species within the Euphorbiaceae and Phyllanthaceae families, including Glochidion wrightii, Breynia fruticosa, Glochidion puberum, and Glochidion velutinum. As a secondary metabolite, this compound is part of a diverse group of triterpenoids that are of significant interest to researchers for their potential biological activities. The precise determination of its complex stereochemistry and functional group placement is a foundational step for any further investigation into its pharmacological potential. This guide details the systematic process of its structural elucidation.

Experimental Protocols

The elucidation of this compound's structure begins with its successful isolation and purification from a natural source. The following sections describe a generalized yet detailed methodology based on standard phytochemistry practices.

Isolation from Plant Material

The initial step involves the extraction of crude secondary metabolites from the plant source.

-

Plant Material Preparation: The stems, twigs, or leaves of a this compound-containing plant, such as Glochidion puberum, are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a solvent such as 95% ethanol (EtOH) or methanol (MeOH) at room temperature. This process yields a crude extract containing a complex mixture of compounds.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc). This liquid-liquid extraction step separates compounds based on their polarity, enriching the this compound content in a specific fraction (typically the EtOAc fraction).

Chromatographic Purification

Following initial extraction, the enriched fraction undergoes several stages of chromatography to isolate this compound to a high degree of purity.

-

Column Chromatography (CC): The EtOAc extract is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel or Sephadex LH-20. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that show the presence of this compound (as monitored by Thin Layer Chromatography) are often further purified using preparative HPLC. This technique offers higher resolution and yields the compound in a highly pure form, suitable for spectroscopic analysis.

Data Presentation and Spectroscopic Analysis

The determination of this compound's molecular structure relies on a combination of spectroscopic techniques. The data obtained from these methods are systematically analyzed to piece together the final structure.

Physicochemical and Mass Spectrometry Data

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of the isolated compound.

| Parameter | Data | Method | Inference |

| Molecular Formula | C₃₀H₄₈O₂ | HR-ESI-MS | Confirms the elemental composition and is used to calculate the Degree of Unsaturation (7). |

| Molecular Weight | 440.7 g/mol | MS | Provides the mass of the parent molecule. |

| Exact Mass | 440.3654 | HR-ESI-MS | High-resolution mass confirms the molecular formula with high accuracy. |

Spectroscopic Data Interpretation

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify functional groups and map the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. The spectrum of this compound would exhibit characteristic absorption bands for a hydroxyl group (-OH stretch) and a carbonyl group (C=O stretch), confirming its nature as a triterpene ketol.

-

¹H and ¹³C NMR Spectroscopy: 1D NMR is fundamental to determining the carbon skeleton. The ¹³C NMR spectrum would show 30 distinct carbon signals, consistent with the molecular formula. Key signals would include a carbonyl carbon (C-3), a hydroxyl-bearing carbon (C-1), and two olefinic carbons (C-20, C-29). The ¹H NMR spectrum provides information on the proton environments, including signals for methyl groups, olefinic protons of the isopropenyl group, and the proton attached to the hydroxyl-bearing carbon.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): 2D NMR experiments are crucial for establishing connectivity and stereochemistry.

-

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is essential for assembling the complete carbon skeleton and placing the functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by identifying protons that are close in space.

-

The following tables summarize the type of data that would be generated from NMR analysis to confirm the structure of this compound.

Table 2: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Key HMBC Correlations |

|---|---|---|---|

| H-1 | ~3.5-3.7 | m | C-2, C-3, C-5, C-10 |

| H₂-29 | ~4.6, ~4.7 | s, s | C-19, C-20, C-30 |

| H₃-23 | ~1.0 | s | C-3, C-4, C-5, C-24 |

| H₃-24 | ~0.9 | s | C-3, C-4, C-5, C-23 |

| H₃-25 | ~0.8 | s | C-1, C-5, C-9, C-10 |

Table 3: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm | Type (DEPT) | Inference |

|---|---|---|---|

| C-1 | ~78.0 | CH | Hydroxyl-bearing methine |

| C-3 | ~215.0 | C | Ketone carbonyl |

| C-20 | ~150.0 | C | Olefinic quaternary carbon |

| C-29 | ~110.0 | CH₂ | Olefinic methylene |

Structure Elucidation Workflow and Visualization

The process of elucidating the structure of this compound is a logical progression from isolation to the final confirmed chemical entity. This workflow integrates all the experimental and analytical steps described previously.

Caption: Logical workflow for the isolation and structure elucidation of this compound.

The culmination of this process is the confirmed chemical structure of this compound. The spectroscopic data collectively support a lupane-type triterpenoid backbone with specific functionalization patterns determined through meticulous analysis.

A Comprehensive Technical Guide to the Natural Sources of the Triterpenoid Glochidonol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Glochidonol, a pentacyclic triterpenoid with noteworthy biological activities. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources of this compound, quantitative data on its occurrence, a representative experimental protocol for its isolation, and an elucidation of its potential mechanism of action.

Natural Sources of this compound

This compound is predominantly found in various species of the plant genus Glochidion, belonging to the family Phyllanthaceae. These plants, commonly known as cheese trees or buttonwood, are distributed throughout tropical and subtropical regions. Additionally, this compound has been identified in other related genera.

The primary plant sources of this compound include, but are not limited to:

-

Glochidion wrightii Benth : The stems of this species are a known source of this compound.[1]

-

Glochidion eriocarpum Champ. ex Benth : This species has been a subject of phytochemical investigations that have led to the isolation of this compound.[2][3]

-

Glochidion sphaerogynum (Müll.Arg.) Kurz : Research has demonstrated the presence of this compound in this plant.[3]

-

Glochidion velutinum Wight : Metabolomic profiling has identified this compound as a constituent of this species.[4]

-

Glochidion zeylanicum (Gaertn.) A.Juss. : The stem bark of this plant contains this compound.[3]

-

Glochidion multiloculare (Roxb. ex Willd.) Voigt : Studies have reported the isolation of this compound from this species.[5]

-

Glochidion obliquum Decne. : The leaves of this plant have been found to contain this compound.[6]

-

Glochidion littorale Blume : This species is another confirmed natural source of the triterpenoid.[7][8]

-

Glochidion puberum (L.) Hutch. : Phytochemical analysis has led to the isolation of this compound from the stems and twigs of this plant.[9]

-

Breynia fruticosa (L.) Hook.f. : this compound has also been isolated from this species, which is closely related to the Glochidion genus.[10]

-

Phyllanthus sellowianus (Müll.Arg.) Müll.Arg. : This species is another reported source of this compound.[10]

Quantitative Data on this compound Occurrence

Precise quantitative data on the yield of this compound from various plant sources is often not extensively reported in the literature, as many studies focus on the identification and structural elucidation of natural products rather than their quantification. However, based on available phytochemical screening and isolation reports, the concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used (e.g., leaves, stems, bark), geographical location, and harvesting time.

For illustrative purposes, the following table summarizes the reported isolation of this compound from a specific extraction procedure. It is important to note that these values are from single studies and may not represent the full range of yields possible.

| Plant Species | Plant Part | Extraction Solvent | Isolated Yield of this compound | Reference |

| Glochidion puberum | Stems and Twigs | 95% Ethanol | 10 mg from 13 kg of dried plant material | [5] |

| Glochidion eriocarpum | Aerial Parts | Methanol | 30 mg from 7 kg of dried plant material | [5] |

Note: The yields presented are the final amounts of purified compound obtained after chromatographic separation and may not reflect the total concentration of this compound in the crude extract. High-performance liquid chromatography (HPLC) based methods are recommended for accurate quantification in plant extracts.[11]

Experimental Protocol: Isolation and Purification of this compound

The following is a representative experimental protocol for the isolation and purification of this compound from Glochidion species, based on methodologies described in the scientific literature. This protocol typically involves solvent extraction followed by various chromatographic techniques.

Plant Material Collection and Preparation

-

Collect the desired plant parts (e.g., stems, leaves) of a Glochidion species.

-

Thoroughly wash the plant material to remove any dirt and debris.

-

Air-dry the plant material in a well-ventilated area, preferably in the shade, until it is completely dry.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for several days. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

-

Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

-

After the extraction period, filter the mixture to separate the plant residue from the solvent extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation and Chromatographic Purification

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Subject the fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine the fractions containing this compound and further purify them using preparative TLC or repeated column chromatography.

-

For final purification, techniques such as crystallization or preparative high-performance liquid chromatography (prep-HPLC) can be employed to obtain pure this compound.

Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Signaling Pathways and Mechanism of Action

While the specific signaling pathways of this compound are still under investigation, studies on structurally related triterpenoids from Glochidion species provide strong evidence for its potential mechanism of action, particularly in the context of its cytotoxic effects against cancer cells. The primary proposed mechanism is the induction of endoplasmic reticulum (ER) stress-mediated apoptosis .

Endoplasmic Reticulum Stress-Mediated Apoptosis

ER stress occurs when the folding capacity of the ER is overwhelmed by an accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

The key signaling cascade believed to be initiated by this compound involves the following steps:

-

Induction of ER Stress : this compound is thought to disrupt protein folding and processing within the ER, leading to an accumulation of unfolded proteins.

-

Activation of the PERK Pathway : This accumulation of unfolded proteins leads to the activation of the ER transmembrane protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).

-

Phosphorylation of eIF2α and Upregulation of ATF4 : Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).

-

Induction of CHOP : ATF4 is a key transcription factor that upregulates the expression of C/EBP homologous protein (CHOP), a critical mediator of ER stress-induced apoptosis.

-

Modulation of Bcl-2 Family Proteins : CHOP, in turn, influences the expression of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the expression of anti-apoptotic proteins such as Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation and Apoptosis : MOMP results in the release of cytochrome c from the mitochondria into the cytosol, which triggers the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

Below is a diagram illustrating this proposed signaling pathway.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the mechanism of action of this compound, a series of in vitro experiments are typically conducted using cancer cell lines. A general experimental workflow is outlined below.

This in-depth technical guide provides a foundational understanding of the natural sources, isolation, and potential mechanism of action of this compound. Further research is warranted to fully explore the therapeutic potential of this promising triterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. papalab.ucsf.edu [papalab.ucsf.edu]

- 4. mdpi.com [mdpi.com]

- 5. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Implication of Nrf2 and ATF4 in differential induction of CHOP by proteasome inhibition in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]

The Discovery, Isolation, and Biological Evaluation of Glochidonol from Glochidion Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glochidonol, a pentacyclic triterpenoid, represents a significant secondary metabolite isolated from various species of the genus Glochidion. First identified in Glochidion wrightii, this compound has garnered interest for its potential cytotoxic activities against cancer cell lines. This technical guide provides an in-depth overview of the discovery and isolation of this compound, featuring detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it delves into its proposed mechanism of action, highlighting its potential role in inducing apoptosis through the endoplasmic reticulum (ER) stress pathway. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry and drug development.

Introduction

The genus Glochidion, belonging to the family Phyllanthaceae, comprises a diverse group of plants that have been a source of various bioactive secondary metabolites.[1] Among these, the triterpenoid this compound has been identified as a characteristic metabolite.[1] This guide focuses on the technical aspects of its discovery, its isolation from plant material, and the current understanding of its biological activity, with a particular emphasis on its potential as a cytotoxic agent.

Discovery and Physicochemical Properties

This compound was first isolated from the stems of Glochidion wrightii Benth.[2] It is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₂.[1] Its structure has been elucidated as 1β-hydroxylup-20(29)-en-3-one through chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [3] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 441 | [1] |

| Melting Point | 228-230 °C | |

| ¹H NMR (CDCl₃, 600 MHz) | See Table 2 | [4] |

| ¹³C NMR (CDCl₃, 150 MHz) | See Table 3 | [4] |

Experimental Protocols

Isolation and Purification of this compound from Glochidion wrightii

The following protocol is a synthesized methodology based on established phytochemical techniques for the isolation of triterpenoids from plant material.

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Collect the stems of Glochidion wrightii. Air-dry the plant material in the shade and then pulverize it into a coarse powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with light petroleum (petroleum ether) at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Chromatographic Purification

-

Column Preparation: Pack a silica gel (60-120 mesh) column using a slurry method with petroleum ether.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Gradient Elution: Elute the column with a gradient of increasing polarity using a mixture of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the concentration of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Isolation of this compound: Combine the fractions containing the compound of interest (identified by its Rf value) and concentrate them. Recrystallize the residue from a suitable solvent (e.g., methanol) to obtain pure this compound.

Note: It is crucial to avoid using alumina for column chromatography as it can cause the dehydration of this compound to Glochidone.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound can be assessed using the following HPLC method.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water. |

| Detection | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed by its NMR spectral data.

Table 2: ¹H NMR Data of this compound (CDCl₃, 600 MHz) [4]

| Proton | Chemical Shift (δ, ppm) |

| H-1 | 3.90 (m) |

| H-2a | 2.60 (m) |

| H-2b | 2.50 (m) |

| H-5 | 1.45 (m) |

| H-29a | 4.72 (s) |

| H-29b | 4.60 (s) |

| Me-23 | 1.08 (s) |

| Me-24 | 1.05 (s) |

| Me-25 | 0.97 (s) |

| Me-26 | 1.02 (s) |

| Me-27 | 0.94 (s) |

| Me-28 | 0.83 (s) |

| Me-30 | 1.68 (s) |

Table 3: ¹³C NMR Data of this compound (CDCl₃, 150 MHz) [4]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 79.6 |

| C-2 | 34.5 |

| C-3 | 218.4 |

| C-4 | 47.4 |

| C-5 | 54.9 |

| C-20 | 150.3 |

| C-29 | 109.8 |

Biological Activity and Proposed Signaling Pathway

This compound has demonstrated cytotoxic activity against various cancer cell lines. While the precise molecular mechanism of this compound is still under investigation, studies on structurally related triterpenoids from Glochidion species suggest that it may induce apoptosis through the activation of the Endoplasmic Reticulum (ER) stress pathway.

Proposed Mechanism of Action: ER Stress-Mediated Apoptosis

The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis. It is proposed that this compound induces ER stress, leading to the upregulation of key pro-apoptotic proteins.

The key molecular events in this proposed pathway include:

-

Activation of ER Stress Sensors: this compound may activate ER stress sensors such as PERK and ATF6.

-

Upregulation of Pro-Apoptotic Factors: This leads to increased expression of the transcription factor ATF4, which in turn upregulates the pro-apoptotic protein CHOP.

-

Modulation of Bcl-2 Family Proteins: CHOP can transcriptionally repress the anti-apoptotic protein Bcl-2 and promote the expression of the pro-apoptotic protein Bax.

-

Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, including caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, such as PARP, leading to the execution of apoptosis.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway

Caption: Proposed ER stress-mediated apoptotic pathway of this compound.

Conclusion

This compound, a triterpenoid from Glochidion species, presents a promising scaffold for the development of novel anticancer agents. This guide has provided a comprehensive overview of the technical aspects of its isolation, characterization, and a plausible mechanism of action. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this natural product. Future studies should focus on confirming the proposed signaling pathway of this compound and exploring its efficacy in preclinical models.

References

The Glochidonol Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glochidonol, a lupane-type pentacyclic triterpenoid, is a significant secondary metabolite predominantly found in plant species of the genus Glochidion. These compounds, including this compound and its structural relatives like glochidiol and glochidone, have garnered considerable interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the core enzymatic steps, relevant experimental methodologies for pathway elucidation, and a framework for quantitative analysis.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and diverges into the specialized terpenoid pathway. The pathway can be broadly divided into three key stages: the formation of the universal triterpenoid precursor, the cyclization to the specific lupane skeleton, and the subsequent oxidative modifications.

Formation of 2,3-Oxidosqualene

The initial steps of this compound biosynthesis are shared with all triterpenoids and sterols, commencing with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) pathway in the cytosol.[1] A series of enzymatic reactions, starting with the condensation of acetyl-CoA, leads to the formation of farnesyl pyrophosphate (FPP).[1] Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to form squalene. Subsequently, squalene epoxidase (SQE) catalyzes the oxidation of squalene to produce the universal triterpenoid precursor, 2,3-oxidosqualene.[1]

Cyclization to Lupeol

The crucial branching point for the biosynthesis of the lupane scaffold is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely lupeol synthase (LUS).[1] LUS directs the intricate series of carbocation-mediated cyclizations and rearrangements of the linear squalene epoxide to form the pentacyclic lupane skeleton, yielding lupeol.[2] Lupeol is widely considered the direct precursor to a variety of oxidized lupane-type triterpenoids, including this compound.[3]

Oxidative Tailoring to this compound

The final and most specific stage in the biosynthesis of this compound involves the oxidative modification of the lupeol backbone. This is hypothesized to be carried out by cytochrome P450 monooxygenases (CYP450s), a large and diverse family of enzymes known for their role in the structural diversification of secondary metabolites.[4] Specifically, the conversion of a lupeol-like precursor to this compound requires hydroxylation at the C-1 position of the A-ring. While the precise enzyme has not been definitively characterized in Glochidion species, members of the CYP716 family are strong candidates. Enzymes from this family are known to be multifunctional oxidases capable of acting on lupeol and other triterpenoid skeletons.[5][6] For instance, CYP716A12 has been shown to have lupeol 28-oxidase activity, producing betulinic acid.[5][6] It is plausible that a related CYP716 enzyme or another P450 in Glochidion species possesses the specific regioselectivity to hydroxylate the C-1 position.

Signaling Pathways and Regulation

The biosynthesis of triterpenoids, including this compound, is a regulated process influenced by various internal and external factors. Plant hormones such as jasmonic acid and salicylic acid are known to be important signaling molecules that can induce the production of triterpenoid saponins as part of plant defense responses. The expression of key biosynthetic genes, including those encoding OSCs and CYP450s, is often upregulated in response to biotic and abiotic stress. Further research is needed to elucidate the specific transcription factors and signaling cascades that govern this compound accumulation in Glochidion species.

Data Presentation

While specific quantitative data for the this compound biosynthetic pathway is not yet available in the literature, the following tables provide an illustrative framework for the types of data that are crucial for pathway characterization. These values are based on typical ranges observed for other plant triterpenoid pathways.

Table 1: Enzyme Kinetic Parameters (Illustrative)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism (Example) |

| Lupeol Synthase (LUS) | 2,3-Oxidosqualene | 10 - 50 | 0.1 - 1.0 | Arabidopsis thaliana |

| CYP716A family member | Lupeol | 5 - 100 | 0.01 - 0.5 | Medicago truncatula |

Table 2: Metabolite Concentrations in Glochidion Species (Illustrative)

| Metabolite | Tissue | Concentration (µg/g dry weight) | Analytical Method |

| Lupeol | Leaves | 50 - 500 | GC-MS, LC-MS |

| This compound | Leaves | 10 - 200 | LC-MS/MS |

| Glochidiol | Roots | 20 - 300 | LC-MS/MS |

| Glochidone | Bark | 100 - 1000 | HPLC, LC-MS |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes

Objective: To identify candidate Lupeol Synthase (LUS) and Cytochrome P450 (CYP450) genes from a Glochidion species.

Methodology:

-

RNA Sequencing and Transcriptome Assembly:

-

Extract total RNA from various tissues of a Glochidion plant (e.g., leaves, roots, stems).

-

Perform high-throughput RNA sequencing (RNA-seq).

-

Assemble the transcriptome de novo to generate a comprehensive set of unigenes.

-

-

Gene Annotation and Mining:

-

Annotate the assembled unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Specifically search for unigenes with high similarity to known triterpenoid biosynthetic enzymes, including lupeol synthases and cytochrome P450s from the CYP71, CYP72, and CYP85 clans (which include the CYP716 family).

-

-

Phylogenetic Analysis:

-

Perform multiple sequence alignment of the candidate protein sequences with known functional orthologs.

-

Construct phylogenetic trees to infer evolutionary relationships and predict function.

-

-

Gene Expression Analysis:

-

Analyze the expression patterns of candidate genes across different tissues using quantitative real-time PCR (qRT-PCR) or by mapping RNA-seq reads back to the assembled transcriptome.

-

Correlate gene expression levels with the accumulation of this compound and related triterpenoids in different tissues.

-

Protocol 2: Functional Characterization of Candidate Genes by Heterologous Expression in Yeast

Objective: To functionally characterize a candidate CYP450 as a lupeol-modifying enzyme.

Methodology:

-

Yeast Strain Engineering:

-

Use a Saccharomyces cerevisiae strain engineered to produce the precursor, lupeol. This can be achieved by expressing a plant lupeol synthase (LUS) gene.

-

-

Vector Construction and Yeast Transformation:

-

Clone the full-length coding sequence of the candidate Glochidion CYP450 gene into a yeast expression vector.

-

Co-transform the engineered yeast strain with the CYP450 expression vector and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana), which is essential for P450 activity.

-

-

Yeast Culture and Metabolite Extraction:

-

Culture the transformed yeast in an appropriate medium.

-

Induce gene expression.

-

Harvest the yeast cells and extract the metabolites using an organic solvent (e.g., ethyl acetate).

-

-

Metabolite Analysis:

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Compare the metabolite profiles of yeast expressing the candidate CYP450 with control strains (e.g., expressing an empty vector).

-

Identify the product of the enzymatic reaction by comparing its mass spectrum and retention time with an authentic standard of this compound, if available, or by structural elucidation using NMR.

-

Protocol 3: In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetic parameters of a purified candidate enzyme.

Methodology:

-

Heterologous Protein Expression and Purification:

-

Express the candidate enzyme (e.g., a CYP450) in a suitable heterologous system such as E. coli or insect cells.

-

Purify the recombinant protein using affinity chromatography.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (lupeol), a cofactor (NADPH for CYP450s), and a suitable buffer. For CYP450s, a CPR is also required.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products.

-

-

Product Analysis and Quantification:

-

Analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of this compound.

-

Determine kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction velocity.

-

Protocol 4: Metabolite Profiling in Glochidion Tissues

Objective: To identify and quantify this compound and related triterpenoids in different plant tissues.

Methodology:

-

Sample Preparation:

-

Harvest and freeze-dry plant tissues.

-

Grind the dried tissues to a fine powder.

-

Extract the metabolites using a suitable solvent system (e.g., methanol/chloroform).

-

-

LC-MS/MS Analysis:

-

Separate the extracted metabolites using a reversed-phase C18 column on an HPLC or UHPLC system.

-

Use a tandem mass spectrometer for detection and quantification.

-

Optimize the mass spectrometry parameters for the specific detection of this compound and its precursors (e.g., using Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass fragmentation patterns with authentic standards.

-

Quantify the metabolites by generating a standard curve with known concentrations of the pure compounds.

-

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Caption: Workflow for identification and characterization of this compound biosynthetic genes.

Caption: Proposed signaling pathway regulating this compound biosynthesis.

References

- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]

- 3. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Pharmacological Profile of Glochidionol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glochidonol, a triterpenoid compound isolated from various species of the Glochidion genus, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a characteristic metabolite of this plant genus, Glochidionol is frequently associated with a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the preliminary pharmacological profile of Glochidionol, summarizing the current quantitative data, detailing relevant experimental methodologies, and visualizing potential mechanisms of action.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against human cancer cell lines, positioning it as a compound of interest for further oncology research.

Quantitative Data: Cytotoxicity

A key study has quantified the inhibitory activity of Glochidionol against the HCT-116 human colorectal carcinoma cell line.

| Compound | Cell Line | IC50 (µM) | Reference |

| Glochidionol | HCT-116 | 2.99 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) of Glochidionol against the HCT-116 cell line was likely determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following protocol outlines the general methodology.

1. Cell Culture and Seeding:

-

HCT-116 cells are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of Glochidionol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of Glochidionol are prepared in the culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the different concentrations of Glochidionol. Control wells receive medium with DMSO only.

3. Incubation:

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours.

4. MTT Assay:

-

Following incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

5. Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

Potential Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of purified Glochidionol are limited, extracts from Glochidion species containing this triterpenoid have shown anti-inflammatory properties. The potential mechanism may involve the modulation of key inflammatory pathways.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

1. Cell Culture and Seeding:

-

RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere.

2. Compound Treatment and Stimulation:

-

Cells are pre-treated with various concentrations of Glochidionol for a defined period (e.g., 1-2 hours).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells. Control wells are included with and without LPS and with the vehicle solvent.

3. Incubation:

-

Plates are incubated for 24 hours to allow for NO production.

4. Nitric Oxide Measurement (Griess Assay):

-

The supernatant from each well is collected.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.

-

The absorbance is measured at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

5. Data Analysis:

-

The percentage of NO inhibition by Glochidionol is calculated relative to the LPS-stimulated control.

Potential Signaling Pathway: NF-κB Inhibition

A plausible mechanism for the anti-inflammatory activity of Glochidionol is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Potential Antiviral Activity

While specific antiviral studies on Glochidionol are not widely available, many triterpenoids exhibit antiviral properties. The evaluation of Glochidionol's antiviral potential would likely involve the following methodologies.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the effect of a compound on the replication of a virus.

1. Cell Monolayer Preparation:

-

A confluent monolayer of susceptible host cells is prepared in multi-well plates.

2. Virus Infection:

-

The cell monolayer is infected with a known dilution of the virus for a short period to allow for viral attachment.

3. Compound Treatment:

-

After the infection period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of Glochidionol. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions called plaques.

4. Incubation:

-

The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

5. Plaque Visualization and Counting:

-

The cells are fixed and stained (e.g., with crystal violet), which stains the viable cells, leaving the plaques (areas of cell death) unstained.

-

The number of plaques in the treated wells is counted and compared to the untreated control wells.

6. Data Analysis:

-

The percentage of plaque reduction is calculated, and the EC50 (50% effective concentration) can be determined.

Conclusion and Future Directions

The preliminary pharmacological data for Glochidionol, particularly its demonstrated cytotoxicity against colorectal cancer cells, highlights its potential as a lead compound for drug discovery. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Broad-spectrum cytotoxicity screening: Evaluating the activity of Glochidionol against a wider panel of cancer cell lines.

-

In-depth mechanistic studies: Investigating the specific molecular targets and signaling pathways modulated by Glochidionol to understand its mode of action in inducing cytotoxicity and potential anti-inflammatory effects.

-

In vivo efficacy studies: Assessing the anti-tumor and anti-inflammatory potential of Glochidionol in animal models.

-

Antiviral activity screening: Systematically evaluating the antiviral properties of Glochidionol against a range of viruses.

The continued exploration of Glochidionol's pharmacological activities will be crucial in determining its therapeutic potential and paving the way for its possible development as a novel therapeutic agent.

References

Glochidonol mechanism of action initial studies

An in-depth analysis of the initial studies surrounding the mechanism of action of Glochidonol, a pentacyclic triterpenoid found in plants of the Glochidion genus, reveals a landscape where direct, comprehensive research is limited. However, cytotoxic screenings and mechanistic studies of co-isolated, structurally related compounds provide a foundational understanding of its potential anti-cancer properties. This guide synthesizes the available data on this compound's bioactivity and delves into the detailed mechanism of a more potent analogue, Glochodpurnoid B, to infer a probable mode of action.

Cytotoxic Activity of this compound

Initial investigations have focused on the cytotoxic effects of compounds isolated from Glochidion puberum. This compound was identified as one of several triterpenoids with notable inhibitory activity against human colorectal cancer (CRC) cells.

Data Presentation: In Vitro Cytotoxicity

A key study screened a series of 19 triterpenoids, including this compound (designated as compound 17 ), for their ability to inhibit the proliferation of the HCT-116 colorectal cancer cell line. The results demonstrated that this compound possesses significant cytotoxic activity, comparable to other active compounds from the same plant source.

Table 1: Cytotoxicity of this compound and Related Compounds Against HCT-116 Cells

| Compound | IC₅₀ (μM) | Positive Control (5-FU) IC₅₀ (μM) |

|---|---|---|

| Glochodpurnoid B (2 ) | 0.80 ± 0.05 | > 10 |

| Compound 3 | 2.11 ± 0.13 | > 10 |

| Compound 5 | 1.54 ± 0.09 | > 10 |

| Compound 6 | 2.99 ± 0.15 | > 10 |

| Compound 11 | 2.53 ± 0.11 | > 10 |

| This compound (17) | 2.61 ± 0.12 | > 10 |

Data sourced from a study on triterpenoids from Glochidion puberum.[1][2]

Experimental Protocols: Cytotoxicity Assay

The anti-proliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Line: Human colorectal cancer cell line HCT-116.

-

Cell Seeding: HCT-116 cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells were then treated with various concentrations of this compound and other isolated compounds. 5-Fluorouracil (5-FU) was used as a positive control.

-

Incubation: The treated cells were incubated for a period of 72 hours.

-

MTT Assay: Following incubation, MTT reagent (20 μL of a 5 mg/mL solution) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Data Acquisition: The resulting formazan crystals were dissolved in 150 μL of DMSO. The absorbance was measured at 490 nm using a microplate reader.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves generated from the absorbance data.[1]

Visualization: Cytotoxicity Screening Workflow

The general workflow for identifying the cytotoxic effects of this compound and related compounds is outlined below.

Inferred Mechanism of Action: ER Stress-Mediated Apoptosis

While specific mechanistic studies on this compound are lacking, extensive research was conducted on the most potent co-isolated compound, Glochodpurnoid B (Compound 2 ).[1][2] Given the structural similarities among these triterpenoids, this detailed analysis serves as a strong predictive model for the potential mechanism of action of this compound.

The study on Glochodpurnoid B revealed that it induces apoptosis in HCT-116 cells through the activation of the Endoplasmic Reticulum (ER) stress pathway.[1]

Key Findings:

-

Induction of Apoptosis: Treatment with Glochodpurnoid B led to a dose-dependent increase in the expression of key apoptosis-related proteins, including cleaved PARP (c-PARP), cleaved caspase-3 (c-cas-3), and the pro-apoptotic protein Bax. Conversely, the expression of the anti-apoptotic protein Bcl-2 was downregulated.[1]

-

ER Stress Activation: The compound was found to increase the expression of ER stress markers, specifically Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP).[1]

-

Causal Link: The link between ER stress and apoptosis was confirmed by experiments showing that an ER stress inhibitor (4-PBA) could reduce the compound-induced expression of CHOP and apoptosis markers. Furthermore, silencing CHOP with siRNA also led to a decrease in cleaved PARP and cleaved caspase-3 levels.[1]

Visualization: Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by a this compound-like triterpenoid, leading to apoptosis in colorectal cancer cells.

References

- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Glochidonol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of glochidonol and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and workflows.

Introduction to this compound

This compound is a naturally occurring triterpenoid found in various plant species of the genus Glochidion. This compound and its synthetic derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. Extensive research has highlighted their potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents. This guide synthesizes the current knowledge on the biological evaluation of these promising molecules.

Biological Activities and Quantitative Data

The primary biological activities attributed to this compound and its derivatives are summarized below. The quantitative data, primarily presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%), are organized in the following tables for clear comparison.

Anticancer and Cytotoxic Activity

This compound and its analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, often through pathways such as endoplasmic reticulum (ER) stress.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Glochidpurnoid B | HCT-116 (Colorectal) | 0.80 ± 0.05 | [1] |

| Derivative 3 | HCT-116 (Colorectal) | >0.80 | [1] |

| Derivative 5 | HCT-116 (Colorectal) | >0.80 | [1] |

| Derivative 6 | HCT-116 (Colorectal) | >0.80 | [1] |

| Derivative 11 | HCT-116 (Colorectal) | >0.80 | [1] |

| Derivative 17 | HCT-116 (Colorectal) | >0.80 | [1] |

| 5-Fluorouracil (Control) | HCT-116 (Colorectal) | >2.99 | [1] |

| This compound | Trypanosoma brucei brucei | 1.25 µg/mL | [2] |

Note: The IC50 values for derivatives 3, 5, 6, 11, and 17 were reported to be in the range of 0.80–2.99 μM[1].

Anti-inflammatory Activity

The anti-inflammatory properties of extracts from Glochidion species have been evaluated using both in vitro and in vivo models. These studies suggest that the observed effects may be due to the inhibition of inflammatory mediators.

| Extract/Compound | Assay | Model | Activity | Reference |

| Glochidion multiloculare methanol extract | Carrageenan-induced paw edema | Mice | Significant reduction in paw edema | [3] |

| Glochidion daltonii ethanolic extract | Inhibition of TNF-α and IL-1β expression | LPS-stimulated RAW264.7 cells | Inhibition at 0.063 - 0.250 mg/mL | [4] |

| Glochidion daltonii ethanolic extract | Carrageenan-induced paw edema | Rats | Significant reduction in paw edema | [4] |

Antioxidant Activity

Extracts from various Glochidion species have demonstrated potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body. This activity is often attributed to the presence of phenolic and flavonoid compounds.

| Extract/Compound | Assay | IC50 (µg/mL) | Reference |

| Glochidion daltonii ethanolic extract | DPPH radical scavenging | 6.35 ± 0.28 | [4] |

| Glochidion philippicum leaf extract (MAEEO) | ABTS radical scavenging | 38.950 ± 0.302 | [5] |

Antiviral Activity

While specific antiviral data for this compound is limited, flavonoids, a class of compounds found in Glochidion species, are known to possess a broad range of antiviral activities against various viruses, including influenza, HIV, and hepatitis viruses[6][7]. The mechanisms of action often involve the inhibition of viral entry, replication, or the function of viral enzymes[8]. Further research is warranted to specifically elucidate the antiviral potential of this compound and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

The XTT assay is another colorimetric method for determining cell viability.

Principle: In the presence of an electron-coupling agent, XTT is reduced to a water-soluble formazan product by metabolically active cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 50 µL of the XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Anti-inflammatory Assay

This is a widely used in vivo model for screening acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Antioxidant Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the decrease in absorbance is measured.

Protocol:

-

Sample Preparation: Prepare different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antiviral Assay

This is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with different concentrations of the test compound or a vehicle control and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of key cellular processes and experimental designs are crucial for understanding the mechanisms of action and the screening methodologies.

References

- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. reprocell.com [reprocell.com]

- 4. abcam.cn [abcam.cn]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of Glochidonol and Its Natural Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glochidonol, a pentacyclic triterpenoid predominantly isolated from plants of the Glochidion genus, has garnered significant scientific interest due to its diverse pharmacological activities. As the quest for novel therapeutic agents from natural sources continues, understanding the bioactivity of this compound and its structurally related natural analogues is paramount. This technical guide provides an in-depth overview of the current scientific knowledge on this compound analogues, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. The information is presented to facilitate further research and development in the field of natural product-based drug discovery.

Natural Analogues of this compound

This compound is frequently co-isolated with a variety of other structurally similar triterpenoids from Glochidion species. These compounds, sharing the same fundamental carbon skeleton, are considered natural analogues and often exhibit comparable or, in some cases, enhanced biological activities. The most commonly cited natural analogues include:

-

Glochidiol: A diol derivative of the lupane triterpenoid skeleton.

-

Glochidone: A ketone derivative of the lupane triterpenoid skeleton.

-

Lupeol: A widely distributed pentacyclic triterpenoid and a precursor to many other lupane-type triterpenoids.

-

Betulin and Betulinic Acid: Closely related lupane-type triterpenoids with well-documented pharmacological properties.

-

Friedelin: A pentacyclic triterpenoid with a different carbon skeleton (friedelane-type) but often found alongside this compound.

Beyond these direct analogues, crude extracts of various Glochidion species have also demonstrated significant biological effects, attributable to a complex mixture of these and other phytochemicals, including flavonoids and saponins.

Quantitative Biological Activity of this compound and Its Analogues

The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and its natural analogues. This data is essential for comparing the potency of these compounds and for guiding future structure-activity relationship (SAR) studies.

Table 1: Cytotoxic Activity of this compound and Its Natural Analogues

| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference(s) |

| This compound | HCT-116 (Colon) | MTT | 2.99 ± 0.12 | [1] |

| Glochidiol | HCC-44 (Lung) | Not Specified | 1.62 | [1] |

| HOP-62 (Lung) | Not Specified | 2.01 | [1] | |

| Calu-6 (Lung) | Not Specified | 2.10 | [1] | |

| NCI-H3122 (Lung) | Not Specified | 2.36 | [1] | |

| NCI-H2087 (Lung) | Not Specified | 4.12 | [1] | |

| HARA (Lung) | Not Specified | 4.79 | [1] | |

| COR-L105 (Lung) | Not Specified | 6.07 | [1] | |

| NCI-H520 (Lung) | Not Specified | 7.53 | [1] | |

| EPLC-272H (Lung) | Not Specified | 7.69 | [1] | |

| Glochidpurnoid B | HCT-116 (Colon) | MTT | 0.80 ± 0.05 | [1] |

| Morolic Acid Acetate | HCT-116 (Colon) | MTT | 1.25 ± 0.08 | [1] |

| Betulin | HCT-116 (Colon) | MTT | 2.31 ± 0.15 | [1] |

| 3β-O-trans-coumaroylbetulinic acid | HCT-116 (Colon) | MTT | 2.45 ± 0.11 | [1] |

| Lupeol | LCL (Lymphoblastoid) | Not Specified | 51.8 (at 72h) | [2] |

| BL41 (Burkitt's lymphoma) | Not Specified | 56.9 (at 72h) | [2] | |

| HeLa (Cervical) | Not Specified | 63.3 (at 72h) | [2] | |

| HFF (Human Foreskin Fibroblasts) | Not Specified | 79.7 (at 72h) | [2] |

Table 2: Anti-inflammatory Activity of this compound Analogues

| Compound/Extract | Assay | Parameter Measured | IC50 (µg/mL) | Reference(s) |

| Glochidion daltonii extract | LPS-stimulated RAW264.7 cells | TNF-α and IL-1β expression | - (inhibition at 0.063 - 0.250 mg/mL) | [3] |

| Lupeol | Soybean lipoxygenase-1 inhibition | Enzyme activity | 35 µM | [4] |

Table 3: Antioxidant Activity of this compound Analogues

| Compound/Extract | Assay | IC50 (µg/mL) | Reference(s) |

| Glochidion acuminatum extract | DPPH radical scavenging | 14.97 | [5] |

| Glochidion daltonii extract | DPPH radical scavenging | 6.35 ± 0.28 | [3] |

| Glochidion arborescens leaf extract | DPPH radical scavenging | 75.25 | [6] |

| Glochidion arborescens stem bark extract | DPPH radical scavenging | 74.92 | |

| Glochidion arborescens leaf extract | ABTS radical scavenging | 42.40 | |

| Glochidion arborescens stem bark extract | ABTS radical scavenging | 34.00 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Test compounds and control (e.g., doxorubicin)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing the MTT to be metabolized.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. The ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds and positive control (e.g., ascorbic acid)

-

Methanol

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their biological effects by modulating key cellular signaling pathways. The primary mechanisms identified are the induction of apoptosis and the inhibition of inflammatory pathways.

Induction of Apoptosis (Intrinsic Pathway)

Many triterpenoids, including this compound analogues, have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic, or mitochondrial, pathway is a common mechanism. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1][8]

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[4][9] Some triterpenoids, such as lupeol, have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[4][9]

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the sequence of steps and the overall design of an assay.

MTT Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound and its natural analogues represent a promising class of bioactive compounds with demonstrated cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide has summarized the key quantitative data, detailed relevant experimental protocols, and visualized the underlying signaling pathways to provide a comprehensive resource for researchers in the field.

Future research should focus on several key areas. Firstly, a more extensive screening of a wider range of this compound analogues is needed to establish a more robust structure-activity relationship. Secondly, while the involvement of the apoptosis and NF-κB pathways is evident, further studies are required to identify the specific molecular targets of these compounds within these pathways. Finally, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising natural products, paving the way for their potential development as therapeutic agents.

References

- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianjpr.com [asianjpr.com]

- 6. cetjournal.it [cetjournal.it]

- 7. Phytochemical Composition and Comparative Antioxidant Activity of Leaf and Stem Bark Extracts of Glochidion arborecens Using DPPH and ABTS Assays | Chemical Engineering Transactions [cetjournal.it]

- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]

Glochidonol: A Comprehensive Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction